1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC17513564
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO3 |
|---|---|
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 1-(2-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H11NO3/c1-14-8-7(3-2-6-11-8)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
| Standard InChI Key | LLFGTELZJIIAQP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC=N1)C2(CC2)C(=O)O |
Introduction
Structural Analysis
Molecular Architecture and Stereochemical Considerations
The core structure of 1-(2-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid comprises a cyclopropane ring fused to a carboxylic acid group at the 1-position and a 2-methoxypyridine moiety at the adjacent carbon (Figure 1). The IUPAC name, 1-(2-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid, reflects this arrangement .
The cyclopropane ring introduces significant steric strain, which influences reactivity and conformational dynamics. Density functional theory (DFT) calculations predict a puckered ring geometry, with the carboxylic acid and pyridine groups adopting orthogonal orientations to minimize steric clashes . The methoxy group at the pyridine’s 2-position enhances electron density at the nitrogen, potentially modulating intermolecular interactions.
Table 1: Key Molecular Descriptors
Spectroscopic Signatures
While experimental spectroscopic data (NMR, IR) remain unpublished, computational predictions provide insights:
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¹H NMR: The cyclopropane protons are expected to resonate between δ 1.2–1.8 ppm as multiplet signals due to ring strain. The pyridine aromatic protons may appear as a doublet (δ 8.2–8.5 ppm) and triplet (δ 7.1–7.4 ppm), with the methoxy group at δ 3.9 ppm .
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H stretch) are anticipated .
Synthesis and Characterization
Hypothesized Synthetic Routes
Although no direct synthesis protocols are documented for this compound, analogous strategies for cyclopropane-carboxylic acids suggest two plausible pathways:
Route 1: Cyclopropanation via Simmons-Smith Reaction
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Substrate Preparation: 2-Methoxypyridine-3-carbaldehyde undergoes condensation with diethyl malonate to form a β-keto ester.
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Cyclopropanation: Treatment with Zn/Cu couple and diiodomethane generates the cyclopropane ring .
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Hydrolysis: Acidic hydrolysis of the ester yields the carboxylic acid .
Route 2: Nitrosation of Amino Precursors
A patent (CN110862311A) describes synthesizing 1-hydroxycyclopropanecarboxylic acid via nitrosation of 1-aminocyclopropanecarboxylates using NaNO₂/H₂SO₄ . Adapting this method:
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Amination: Introduce an amino group at the cyclopropane’s 1-position.
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Diazoization: React with NaNO₂/H₂SO₄ to form a diazo intermediate.
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Hydrolysis: Convert the intermediate to the carboxylic acid .
Table 2: Comparative Synthesis Routes
| Route | Starting Material | Key Reagents | Yield (Predicted) |
|---|---|---|---|
| 1 | 2-Methoxypyridine-3-carbaldehyde | Diethyl malonate, Zn/Cu | 40–50% |
| 2 | 1-Aminocyclopropanecarboxylate | NaNO₂, H₂SO₄ | 30–40% |
Purification and Analytical Validation
Hypothetical purification steps include:
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Liquid-Liquid Extraction: Separate acidic components using aqueous NaOH.
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Crystallization: Recrystallize from ethanol/water mixtures.
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HPLC: C18 column with acetonitrile/0.1% TFA mobile phase for purity assessment .
Physicochemical and Computational Properties
Solubility and Partitioning
The compound’s XLogP3 of 1.0 indicates moderate lipophilicity, balancing the hydrophilic carboxylic acid and methoxypyridine groups. Predicted solubility in water is ~2.1 mg/mL, with enhanced solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL) .
Tautomerism and pH-Dependent Behavior
The carboxylic acid group (pKa ≈ 4.2) deprotonates under physiological conditions, forming a carboxylate anion. The pyridine nitrogen (pKa ≈ 3.5) may protonate in acidic environments, influencing bioavailability .
Table 3: Predicted Adducts and Mass Spectra
| Adduct | m/z | Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 194.081 | 142.2 |
| [M+Na]⁺ | 216.063 | 148.5 |
| [M-H]⁻ | 192.067 | 144.9 |
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